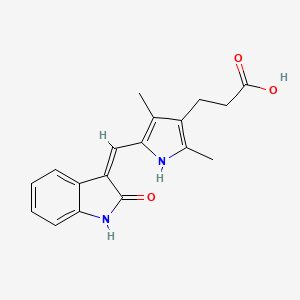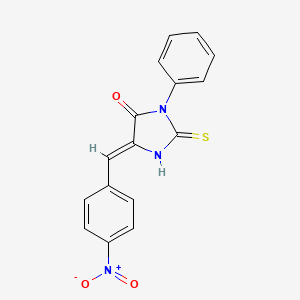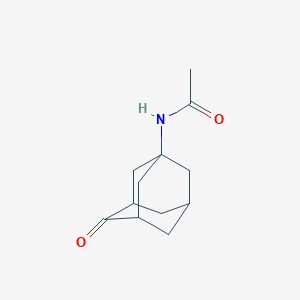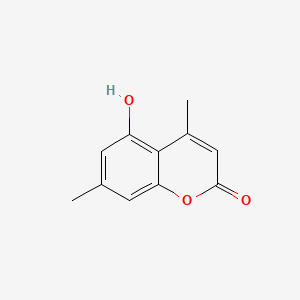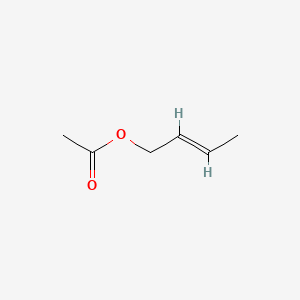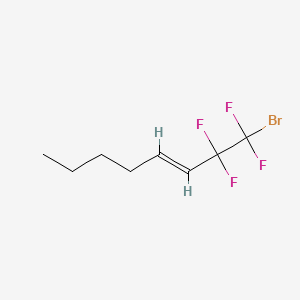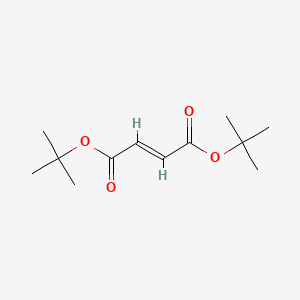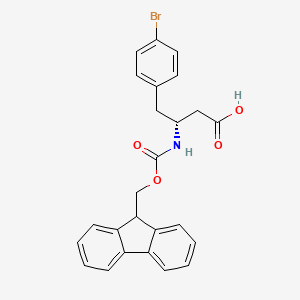
Fmoc-(R)-3-amino-4-(4-bromo-phenyl)-butyric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-®-3-amino-4-(4-bromo-phenyl)-butyric acid is a synthetic compound commonly used in the field of organic chemistry. It is a derivative of butyric acid, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group, an amino group, and a brominated phenyl ring. This compound is particularly valuable in peptide synthesis and other organic synthesis applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-®-3-amino-4-(4-bromo-phenyl)-butyric acid typically involves multiple steps:
Fmoc Protection: The amino group is protected using the Fmoc group to prevent unwanted reactions during subsequent steps.
Bromination: The phenyl ring is brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions.
Coupling Reaction: The protected amino acid is coupled with the brominated phenyl ring using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production of Fmoc-®-3-amino-4-(4-bromo-phenyl)-butyric acid follows similar synthetic routes but on a larger scale. The process involves:
Bulk Bromination: Large-scale bromination of the phenyl ring.
Automated Coupling: Use of automated peptide synthesizers to couple the protected amino acid with the brominated phenyl ring.
Purification: High-performance liquid chromatography (HPLC) or recrystallization to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Fmoc-®-3-amino-4-(4-bromo-phenyl)-butyric acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.
Coupling Reactions: The amino group can participate in peptide bond formation with carboxylic acids or other amino acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiols under mild conditions.
Deprotection: Piperidine in dimethylformamide (DMF).
Coupling: DCC or DIC in the presence of a base like N-methylmorpholine (NMM).
Major Products
Substitution Products: Various substituted phenyl derivatives.
Deprotected Amino Acid: Free amino group for further reactions.
Peptide Chains: Extended peptide sequences when used in peptide synthesis.
Applications De Recherche Scientifique
Chemistry
Fmoc-®-3-amino-4-(4-bromo-phenyl)-butyric acid is widely used in peptide synthesis, serving as a building block for creating complex peptide sequences. It is also used in solid-phase synthesis and as a reagent in organic synthesis.
Biology and Medicine
In biological research, this compound is used to study protein interactions and enzyme mechanisms. It is also employed in the development of peptide-based drugs and therapeutic agents.
Industry
Industrially, Fmoc-®-3-amino-4-(4-bromo-phenyl)-butyric acid is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its unique properties make it valuable in the synthesis of complex organic molecules.
Mécanisme D'action
The mechanism of action of Fmoc-®-3-amino-4-(4-bromo-phenyl)-butyric acid involves its role as a building block in peptide synthesis The Fmoc group protects the amino group during synthesis, preventing unwanted reactions Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the creation of complex peptide sequences
Comparaison Avec Des Composés Similaires
Similar Compounds
Fmoc-®-3-amino-3-(4-bromo-phenyl)-propionic acid: Similar structure but with a propionic acid backbone.
Fmoc-®-3-amino-4-(4-chloro-phenyl)-butyric acid: Similar structure with a chlorine atom instead of bromine.
Fmoc-®-3-amino-4-(4-fluoro-phenyl)-butyric acid: Similar structure with a fluorine atom instead of bromine.
Uniqueness
Fmoc-®-3-amino-4-(4-bromo-phenyl)-butyric acid is unique due to the presence of the brominated phenyl ring, which allows for specific substitution reactions that are not possible with other halogenated derivatives. This makes it particularly valuable in the synthesis of complex organic molecules and peptides.
Propriétés
IUPAC Name |
(3R)-4-(4-bromophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22BrNO4/c26-17-11-9-16(10-12-17)13-18(14-24(28)29)27-25(30)31-15-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-12,18,23H,13-15H2,(H,27,30)(H,28,29)/t18-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZPFLELHTJMABC-GOSISDBHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)Br)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC=C(C=C4)Br)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22BrNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
331763-76-9 |
Source


|
| Record name | (βR)-4-Bromo-β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]benzenebutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=331763-76-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4-Dihydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B1310763.png)
